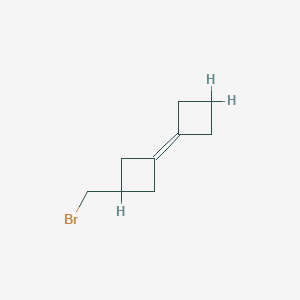
1-(Bromomethyl)-3-cyclobutylidenecyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-3-cyclobutylidenecyclobutane is an organic compound characterized by a bromomethyl group attached to a cyclobutylidene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-cyclobutylidenecyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of cyclobutylidene derivatives using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-(Bromomethyl)-3-cyclobutylidenecyclobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted cyclobutylidene derivatives.
- Oxidation reactions produce carbonyl-containing compounds.
- Reduction reactions result in the formation of methyl-substituted cyclobutylidene derivatives.
科学研究应用
1-(Bromomethyl)-3-cyclobutylidenecyclobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(Bromomethyl)-3-cyclobutylidenecyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways depend on the specific reactions and applications being studied.
相似化合物的比较
- 1-(Chloromethyl)-3-cyclobutylidenecyclobutane
- 1-(Iodomethyl)-3-cyclobutylidenecyclobutane
- 1-(Hydroxymethyl)-3-cyclobutylidenecyclobutane
Comparison: 1-(Bromomethyl)-3-cyclobutylidenecyclobutane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it more reactive in certain substitution and addition reactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
生物活性
1-(Bromomethyl)-3-cyclobutylidenecyclobutane is a compound that has garnered interest in the field of organic chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and research findings.
The synthesis of this compound typically involves bromination processes. The compound can be synthesized through the bromination of cyclobutylidene derivatives using bromine or other brominating agents under controlled conditions, often in inert solvents like dichloromethane or chloroform.
Key Reaction Types:
- Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
- Oxidation Reactions: The compound can be oxidized to yield carbonyl compounds.
- Reduction Reactions: Reduction can lead to the formation of methyl-substituted derivatives.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of drug development and as a precursor for bioactive compounds. Its biological mechanisms are primarily attributed to the reactivity of the bromomethyl group, which allows it to engage in diverse nucleophilic substitution reactions.
The compound's mechanism of action involves its interaction with biological targets through substitution and addition reactions. The reactivity of the bromomethyl group facilitates these interactions, potentially leading to the formation of biologically active derivatives.
Applications in Medicine and Industry
This compound is being explored for its potential applications in various fields:
- Pharmaceutical Development: As a building block for synthesizing new drugs.
- Chemical Synthesis: Used as an intermediate in creating complex organic molecules and polymers.
- Specialty Chemicals Production: Employed in producing unique materials with distinct properties.
属性
IUPAC Name |
1-(bromomethyl)-3-cyclobutylidenecyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Br/c10-6-7-4-9(5-7)8-2-1-3-8/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRSWXLHOXNIQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CC(C2)CBr)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














